molecular formula C18H15ClN2 B1306185 4-(9H-Carbazol-9-yl)aniline hydrochloride CAS No. 312700-07-5

4-(9H-Carbazol-9-yl)aniline hydrochloride

Cat. No.: B1306185
CAS No.: 312700-07-5
M. Wt: 294.8 g/mol
InChI Key: CFQROJKMLJRSAL-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-9-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C18H15ClN2 and its molecular weight is 294.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of 2-(9H-carbazol-1-yl)anilines : Demonstrated by refluxing 2,3′-biindolyl with ketones in ethanolic HCl, yielding high regioselectivity and potential for creating benzodiazepinocarbazoles and indolo[3,2-c]carbazoles (Noland et al., 2018).
  • Transition-metal-free carbazole synthesis : Utilizing anilines and cyclohexanones or acetophenones, this method promotes the synthesis of 9-arylcarbazoles and 1,2,4-triarylpyrroles under KI/I2 catalysis (Wu et al., 2017).

Material Science

  • Electrochromic Materials : A study on novel aromatic polyurethanes containing triphenylamine derivatives, synthesized for potential applications in smart windows and memory devices due to their stable and reversible electrochromic properties (Ji et al., 2016).
  • Organic Light-Emitting Diodes (OLEDs) : Research into bipolar chromophores consisting of a 4-(9H-carbazole-9-yl)aniline moiety for single-layer OLEDs, demonstrating the importance of molecular design in semiconductor synthesis for efficient light emission (Sen et al., 2016).

Biomedical Applications

  • Antimicrobial Activities : 9H-carbazole derivatives have been synthesized and tested for their antimicrobial properties, showcasing the potential of carbazole compounds in pharmaceutical applications (Salih et al., 2016).
  • Neurodegenerative Diseases : Schiff bases derived from (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide have been studied for their potential applicability in treating neurodegenerative disorders, utilizing bioinformatics tools to predict their binding to therapeutic targets (Avram et al., 2021).

Mechanism of Action

The mechanism of action of “4-(9H-Carbazol-9-yl)aniline hydrochloride” is not specified in the retrieved data. Carbazole derivatives are often used in the development of optoelectronic materials due to their excellent charge transport properties .

Safety and Hazards

The safety information for “4-(9H-Carbazol-9-yl)aniline hydrochloride” indicates that it has a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements were not available in the retrieved data.

Properties

IUPAC Name

4-carbazol-9-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2.ClH/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;/h1-12H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQROJKMLJRSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383516
Record name 4-(9H-Carbazol-9-yl)aniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312700-07-5
Record name 4-(9H-Carbazol-9-yl)aniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is 9-(4-Aminophenyl)carbazole hydrochloride a compound of interest in the synthesis of electrochromic polymers?

A1: 9-(4-Aminophenyl)carbazole hydrochloride, also known as 4-(9H-Carbazol-9-yl)aniline hydrochloride, serves as a crucial monomer in the palladium-catalyzed polymerization reaction. This compound, denoted as M3 in the study, reacts with either 2,7-dibromo-9-(2-ethylhexyl)-carbazole (M1) or 2,7-dibromo-9-t-butyloxycarbonyl-carbazole (M2) to form the polymer backbone. [] The resulting polymers, termed polyiminocarbazolylenes, exhibit promising electrochromic properties. The presence of the carbazole unit in M3 contributes to the polymer's ability to undergo reversible oxidation and reduction, leading to visually detectable color changes. []

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